N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-ethoxybenzamide
Description
This compound is a benzamide derivative featuring a dimethylamino-substituted phenyl group, a 4-methylpiperazine-ethyl chain, and a 2-ethoxybenzamide moiety. The dimethylamino group enhances lipophilicity and membrane permeability, while the 4-methylpiperazine contributes to solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2/c1-5-30-23-9-7-6-8-21(23)24(29)25-18-22(28-16-14-27(4)15-17-28)19-10-12-20(13-11-19)26(2)3/h6-13,22H,5,14-18H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJACADOKJBXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Functional Modifications
The following table summarizes key structural analogs and their pharmacological implications:
Pharmacokinetic and Pharmacodynamic Comparisons
- Lipophilicity and Bioavailability: The target compound’s ethoxy group provides moderate lipophilicity, favoring both solubility and membrane permeability. In contrast, the bromofuran analog () has higher lipophilicity due to bromine, which may limit gastrointestinal absorption .
Metabolic Stability :
4-Methylpiperazine in the target compound resists oxidative metabolism compared to phenylpiperazine derivatives (), which are prone to CYP450-mediated degradation . The nitro group in Nitro-MPPF () may slow metabolism due to electron-withdrawing effects, extending half-life .- Receptor Binding and Selectivity: The dimethylamino and ethoxy groups in the target compound likely enhance affinity for aminergic receptors (e.g., dopamine or serotonin receptors). Structural analogs with methoxyphenyl () or pyridinyl () substituents may shift selectivity toward specific receptor subtypes, such as 5-HT1A or σ receptors .
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